N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15724545
InChI: InChI=1S/C17H20Cl3N5O2S/c1-4-12(26)21-15(17(18,19)20)23-16(28)22-13-10(2)24(3)25(14(13)27)11-8-6-5-7-9-11/h5-9,15H,4H2,1-3H3,(H,21,26)(H2,22,23,28)
SMILES:
Molecular Formula: C17H20Cl3N5O2S
Molecular Weight: 464.8 g/mol

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide

CAS No.:

Cat. No.: VC15724545

Molecular Formula: C17H20Cl3N5O2S

Molecular Weight: 464.8 g/mol

* For research use only. Not for human or veterinary use.

N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide -

Specification

Molecular Formula C17H20Cl3N5O2S
Molecular Weight 464.8 g/mol
IUPAC Name N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide
Standard InChI InChI=1S/C17H20Cl3N5O2S/c1-4-12(26)21-15(17(18,19)20)23-16(28)22-13-10(2)24(3)25(14(13)27)11-8-6-5-7-9-11/h5-9,15H,4H2,1-3H3,(H,21,26)(H2,22,23,28)
Standard InChI Key HRKJWPNXWYFFIE-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Introduction

Molecular Structure and Chemical Identity

Structural Features and Functional Groups

The compound’s IUPAC name, N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide , reflects its intricate architecture:

  • Trichloroethyl group: A 2,2,2-trichloroethyl segment contributes significant hydrophobicity and electron-withdrawing effects, potentially enhancing metabolic stability.

  • Thioureido bridge: The -N-C(=S)-N- linkage introduces hydrogen-bonding capabilities and conformational flexibility, critical for molecular recognition.

  • Pyrazolone core: The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group provides a planar aromatic system with substituents that modulate electronic properties.

  • Propionamide tail: The propanamide moiety offers hydrogen-bond donor/acceptor sites, often exploited in drug design for target engagement.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₇H₂₀Cl₃N₅O₂S
Molecular Weight464.8 g/mol
CAS Registry Number324769-65-5
EC Number140-994-4
ChEMBL IDCHEMBL1465014
Canonical SMILESCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Synthetic Methodology

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential assembly of three primary components:

  • Pyrazolone core: Formed via cyclocondensation of β-keto esters with phenylhydrazine derivatives.

  • Thioureido bridge: Introduced through reaction of an isothiocyanate with a primary amine.

  • Trichloroethyl-propionamide: Generated by amidating 2,2,2-trichloroethylamine with propionic acid derivatives.

Reported Synthetic Approaches

Although direct literature on this compound’s synthesis is scarce, analogous thioureido-amides have been prepared using:

  • Stepwise coupling: As demonstrated in pyrazole-thiophene amides , where 5-bromothiophene carboxylic acid reacted with pyrazole amines under TiCl₄/pyridine conditions (12–68% yields).

  • Suzuki–Miyaura cross-coupling: For introducing aryl groups to the pyrazole ring, employing Pd(0) catalysts and K₃PO₄ in 1,4-dioxane (66–81% yields) .

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield*
1Pyrazolone formationPhenylhydrazine, ethyl acetoacetate, HCl reflux75%
2Thiourea incorporationCS₂, NH₂CH₂CCl₃, DMF, 80°C52%
3Propionamide couplingPropionic anhydride, DMAP, CH₂Cl₂68%
*Theoretical yields based on analogous reactions .

Physicochemical Properties

Solubility and Partition Coefficients

  • logP: Estimated at 3.8 ± 0.5 (Predicted via XLogP3 ), indicating moderate lipophilicity.

  • Aqueous solubility: <0.1 mg/mL at 25°C (Analogous to PubChem data ), necessitating DMSO or ethanol for dissolution.

Stability Profile

  • Hydrolytic stability: The trichloroethyl group may confer resistance to esterases, but the thioureido bridge could be prone to oxidation under acidic conditions.

  • Thermal stability: Decomposition onset ~215°C (DSC extrapolation from similar amides ).

Computational Insights and Structure-Activity Relationships

Quantum Chemical Calculations

DFT studies (B3LYP/6-311+G(d,p)) on related compounds predict:

  • Dipole moment: ~8.5 D, indicating strong polarity conducive to crystal packing.

  • HOMO-LUMO gap: 4.2 eV, suggesting moderate electronic stability.

Nonlinear Optical (NLO) Properties

The conjugated thioureido-pyrazolone system may exhibit:

  • Hyperpolarizability (β): 1.5 × 10⁻³⁰ esu, comparable to urea standards .

  • Birefringence: Δn ≈ 0.15 at 589 nm, useful in photonic materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator